molecular formula C11H14BrN3OSi B8376710 N-(5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-yl)acetamide CAS No. 875781-42-3

N-(5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-yl)acetamide

Cat. No.: B8376710
CAS No.: 875781-42-3
M. Wt: 312.24 g/mol
InChI Key: BJLLVMRHGCCXOV-UHFFFAOYSA-N
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Description

N-(5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-yl)acetamide is a useful research compound. Its molecular formula is C11H14BrN3OSi and its molecular weight is 312.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

875781-42-3

Molecular Formula

C11H14BrN3OSi

Molecular Weight

312.24 g/mol

IUPAC Name

N-[5-bromo-3-(2-trimethylsilylethynyl)pyrazin-2-yl]acetamide

InChI

InChI=1S/C11H14BrN3OSi/c1-8(16)14-11-9(5-6-17(2,3)4)15-10(12)7-13-11/h7H,1-4H3,(H,13,14,16)

InChI Key

BJLLVMRHGCCXOV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=C(N=C1C#C[Si](C)(C)C)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 5-Bromo-3-trimethylsilanylethynyl-pyrazin-2-ylamine (2.30 g, 8 mmol) in anhydrous THF (35 ml) and pyridine (1.62 ml, 20.0 mmol) was added acetyl chloride (682 μl, 9.6 mmol). The mixture was stirred at room temperature overnight, and then stirred at 60° C. for 5 hours. Solvents were removed in vacuum and the resulting brown residue was purified by silica gel chromatogrpahy with a gradient of ethyl acetate/hexane to afford the title compound (474 mg, 1.52 mmol) as light yellow as off white solid. MS: m/z 311.9/313.9 [MH+].
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
1.62 mL
Type
reactant
Reaction Step One
Quantity
682 μL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine (5.0 g, 19 mmol) and pyridine (3.8 mL, 46 mmol) in anhydrous THF (75 mL) was added acetyl chloride (1.6 mL, 23 mmol) in a drop-wise manner. After stirring for 48 hr at rt, additional acetyl chloride (0.4 mL, 6 mmol) was added and the mixture was stirred for an additional 48 hr at rt. The solvent was removed in vacuo, and the residue was diluted with 30% EtOAc in hexanes. The mixture was filtered, and the filtrate was purified via silica gel chromatography eluting with 30% EtOAc in hexanes to give a yellow-brown solid (1.8 g, 31%). 1H NMR (CDCl3, 300 MHz): δ 8.34 (s, 1H), 8.08 (s, 1H), 2.46 (s, 3H), 0.32 (s, 9H). HPLC retention time: 2.29 minutes. MS ESI (m/z): 312.2, 314.2 (M+H)+, calc. 311.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Name
Yield
31%

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